molecular formula C23H19ClN4O6S B3727935 acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate

acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate

Cat. No.: B3727935
M. Wt: 514.9 g/mol
InChI Key: OFFMAUWCWOECEP-FQGALANUSA-N
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Description

Acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate is a complex organic compound that features a variety of functional groups, including an ester, diazenyl, hydroxy, and thiadiazoloquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate typically involves multiple steps:

    Formation of the Thiadiazoloquinoline Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Diazotization and Coupling:

    Esterification: The final step involves esterification of the resulting compound with acetic acid and ethanol under acidic conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The diazenyl group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its complex structure and functional groups.

    Materials Science: As a precursor for the synthesis of advanced materials with specific properties.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;ethyl (Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate
  • Acetic acid;ethyl (Z)-2-[(4-methylphenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate

Uniqueness

The uniqueness of acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate lies in its specific combination of functional groups and the presence of the chlorophenyl group, which may impart unique chemical and biological properties.

Properties

IUPAC Name

acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O4S.C2H4O2/c1-2-30-21(29)18(24-23-13-9-7-12(22)8-10-13)19(28)20-25-26-15-6-4-3-5-14(15)16(27)11-17(26)31-20;1-2(3)4/h3-11,28H,2H2,1H3;1H3,(H,3,4)/b19-18-,24-23?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFMAUWCWOECEP-FQGALANUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=NN2C3=CC=CC=C3C(=O)C=C2S1)O)N=NC4=CC=C(C=C4)Cl.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C1=NN2C3=CC=CC=C3C(=O)C=C2S1)/O)/N=NC4=CC=C(C=C4)Cl.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate
Reactant of Route 2
acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate
Reactant of Route 3
acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate
Reactant of Route 4
Reactant of Route 4
acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate
Reactant of Route 5
acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
acetic acid;ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-3-(5-oxo-[1,3,4]thiadiazolo[3,2-a]quinolin-2-yl)prop-2-enoate

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